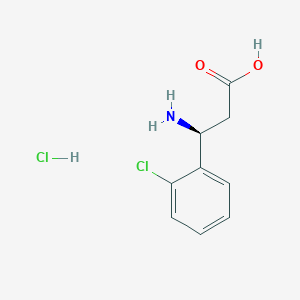

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride

Description

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 2-chlorophenyl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 243.10 g/mol (calculated from the formula). While specific safety data for this compound is unavailable , related analogs are used in pharmaceutical intermediates and medicinal chemistry research .

Properties

IUPAC Name |

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLSXIDFGSTKTE-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

Formation of Intermediate: The 2-chlorobenzaldehyde is reacted with a suitable amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Chiral Resolution: The racemic mixture of the amine is resolved using chiral agents to obtain the (S)-enantiomer.

Hydrochloride Salt Formation: The (S)-3-Amino-3-(2-chloro-phenyl)-propionicacid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form derivatives like ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate. Key conditions include:

-

Esterification :

Reagents : Ethanol, H₂SO₄ (catalytic)

Conditions : Reflux (78°C), 6–8 hours.

Mechanism : Acid-catalyzed nucleophilic acyl substitution. -

Hydrolysis :

Reagents : NaOH (2M), H₂O/EtOH (1:1)

Conditions : 80°C, 4 hours .

Outcome : Regeneration of the free carboxylic acid with >95% recovery.

Decarboxylation

Thermal decarboxylation eliminates CO₂ from the β-position, yielding 3-(2-chlorophenyl)propylamine derivatives:

Conditions :

Mechanism :

-

Protonation of the carboxylate group.

-

Formation of a six-membered transition state with simultaneous C–CO₂H bond cleavage .

Cross-Coupling Reactions

The 2-chlorophenyl group participates in palladium-catalyzed couplings, though steric hindrance from the amino acid backbone limits reactivity. Example:

Suzuki–Miyaura Coupling :

| Component | Role |

|---|---|

| Pd(dba)₂ | Catalyst |

| SPhos/XPhos | Ligand |

| Arylboronic acid | Coupling partner |

| K₃PO₄/Na₂CO₃ | Base |

Outcome : Substitution of the chlorine atom with aryl groups under mild conditions (THF/H₂O, 80°C) . Reaction efficiency depends on ligand choice, with XPhos improving yields for bulky substrates .

Amino Group Functionalization

The primary amine undergoes typical nucleophilic reactions:

-

Acylation :

Reagents : Acetyl chloride, pyridine

Conditions : 0°C → RT, 2 hours.

Product : N-Acetyl derivative (isolated as hydrochloride salt). -

Reductive Alkylation :

Reagents : Aldehyde/ketone, NaBH₃CN

Conditions : MeOH, pH 4–5, 24 hours.

Stereochemical Stability

Racemization studies under basic conditions (pH >10) reveal partial epimerization at C-3 due to reversible carbanion formation . Mitigation strategies include:

Biocatalytic Modifications

Enzymatic resolution using phenylalanine ammonia lyase (PAL) selectively deaminates the (S)-enantiomer to trans-cinnamate derivatives :

Conditions :

-

Enzyme: PAL from Rhodosporidium toruloides

-

Buffer: Tris-HCl (pH 8.5), 37°C

-

Outcome : >99% enantiomeric excess (ee) for retained (R)-isomer .

Comparative Reactivity

The 2-chlorophenyl substituent induces distinct electronic and steric effects compared to para/meta analogs:

| Position | Electronic Effect | Steric Hindrance | Reactivity in Cross-Coupling |

|---|---|---|---|

| 2- | Moderate -I | High | Lower yields vs. 3-/4-Cl |

| 3- | Strong -I | Moderate | Optimal for SNAr |

Scientific Research Applications

Pharmaceutical Development

This compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to act as a precursor for various drug formulations.

Case Study: Synthesis of Neuroactive Compounds

A study demonstrated the synthesis of novel neuroactive compounds utilizing (3S)-3-amino-3-(2-chlorophenyl)propanoic acid hydrochloride as a starting material. These compounds exhibited significant activity in modulating neurotransmitter systems, highlighting their potential in treating conditions such as depression and anxiety disorders .

Neurotransmitter Research

In neurotransmitter research, this compound is employed to study its effects on synaptic transmission and receptor interactions. This research is crucial for understanding the underlying mechanisms of various neurological diseases.

Research Findings

Research indicates that this compound can influence the release and reuptake of neurotransmitters like glutamate, which is essential for synaptic plasticity and cognitive functions. Experiments have shown that it can enhance synaptic responses in animal models, suggesting its utility in developing treatments for cognitive impairments .

Biochemical Assays

The compound is widely used in biochemical assays to evaluate enzyme activity and receptor interactions. It provides insights into metabolic pathways and drug interactions, making it an essential tool in pharmacological studies.

Application Example

In one study, this compound was utilized to assess the inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at low concentrations, underscoring its potential as a lead compound for drug development .

Material Science

Recent explorations have shown that this compound can be used in material science for creating novel polymers with specific functional properties.

Innovative Applications

Researchers are investigating its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Preliminary findings suggest that these materials could have applications in biomedical devices and drug delivery systems .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Building block for neuroactive drugs | Synthesis of compounds targeting neurological disorders |

| Neurotransmitter Research | Modulates neurotransmitter release and uptake | Enhances synaptic responses; potential cognitive benefits |

| Biochemical Assays | Evaluates enzyme activity and receptor interactions | Significant inhibition observed; useful for drug development |

| Material Science | Development of polymers with enhanced properties | Potential applications in biomedical devices |

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

Table 1: Key Properties of Chlorophenyl and Iodophenyl Derivatives

Key Observations :

- Substituent Position: The 2-chlorophenyl derivative (target compound) exhibits distinct steric and electronic effects compared to the 3-chlorophenyl analog.

- Halogen Type : Iodine’s larger atomic radius in the 3-iodophenyl derivative increases molecular weight (327.54 vs. 243.10 g/mol) and may enhance lipophilicity, though its discontinued status suggests synthesis or stability challenges .

- Di-substitution : The 3,4-dichlorophenyl analog (CAS 909709-43-9) has higher molecular weight and enhanced hydrophobic interactions, making it suitable for applications requiring strong aromatic stacking .

Analogs with Functional Group Variations

Table 2: Comparison with Methoxycarbonyl and Enantiomeric Derivatives

Key Observations :

- Functional Groups : The methoxycarbonyl group in CAS 2059917-86-9 introduces a polar ester moiety, improving aqueous solubility compared to halogenated analogs. This modification is advantageous in drug formulations requiring enhanced bioavailability .

- Stereochemistry: The (R)-enantiomer (CAS 331763-54-3) highlights the importance of chirality; even minor stereochemical changes can alter pharmacological profiles, such as binding affinity to enzymes or receptors .

Research and Application Insights

- Pharmaceutical Relevance : Chlorophenyl derivatives are prevalent in medicinal chemistry due to their ability to modulate enzyme activity. For example, the 3,4-dichlorophenyl analog is used in kinase inhibition studies .

- Synthetic Challenges : The discontinued status of the 3-iodophenyl variant (CAS 2059910-88-0) may reflect difficulties in synthesis scalability or purification, common with heavy halogen-containing compounds .

Biological Activity

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly as a neurotransmitter analog. This compound's unique structural features, including a chlorophenyl group, influence its chemical reactivity and biological activity. This article reviews the compound's biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClNO2

- Molecular Weight : Approximately 199.63 g/mol

- Melting Point : 230-232°C

The chlorophenyl substitution at the meta position imparts distinct electronic and steric properties that enhance the compound's reactivity and selectivity in biological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, including:

- Neurotransmitter Receptors : The compound acts as an agonist or antagonist at certain receptors, modulating neurotransmitter activity which is crucial for neurological functions.

- Enzymatic Interaction : It may inhibit or modulate enzyme activity, affecting various biochemical pathways related to neurotransmission and metabolism .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is likely:

- Absorbed : Efficiently in the gastrointestinal tract.

- Distributed : Throughout the body similar to other amino acids.

- Metabolized : Primarily in the liver.

- Excreted : Via urine, which is common for amino acid derivatives.

Neurotransmitter Modulation

Research indicates that this compound exhibits notable biological activity as a modulator of neurotransmitter systems. Its structural similarity to phenylalanine allows it to interact with various biological targets, influencing metabolic pathways and cellular functions. For instance:

- It may enhance or inhibit glutamate signaling, which is significant in treating neurological disorders where this signaling is dysregulated .

Case Studies and Research Findings

- Study on Neurotransmitter Activity :

- Antioxidant Properties :

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | Chlorophenyl substitution | Modulates neurotransmitter systems |

| (S)-3-Amino-3-(4-chlorophenyl)propanoic acid | Para-substituted chlorophenyl | Antagonist of certain CNS receptors |

| Phenylalanine | Natural amino acid | Precursor to neurotransmitters |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Route 1 : Start with L-alanine derivatives for chiral induction. React with 2-chlorobenzaldehyde via asymmetric Mannich reaction under acidic conditions (e.g., HCl) to form the β-amino acid backbone. Catalytic hydrogenation (H₂/Pd-C) ensures reduction of intermediates. Final hydrochloride salt formation uses HCl in anhydrous ethanol .

- Route 2 : Employ enzymatic resolution with lipases or esterases to isolate the (3S)-enantiomer from racemic mixtures. Optimize pH (6.5–7.5) and temperature (25–37°C) to enhance selectivity .

- Key Factors : Anhydrous solvents (e.g., THF) prevent hydrolysis. Chiral HPLC (e.g., Chirobiotic T column) monitors enantiomeric excess (>98% required for pharmacological studies) .

Q. How is the stereochemical configuration of this compound confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration using single crystals grown via vapor diffusion (solvent: MeOH/H₂O) .

- NMR Spectroscopy : H- and C-NMR (D₂O/DMSO-d₆) identify diastereotopic protons and coupling constants ( Hz) to confirm stereochemistry .

- Chiral HPLC : Baseline separation of enantiomers using a cellulose-based column (e.g., Chiralpak IC) with mobile phase: hexane/isopropanol (80:20) + 0.1% TFA .

Q. What in vitro assays are used to evaluate its biological activity, particularly in neurological contexts?

- Assays :

- Radioligand Binding : Compete with H-glutamate for NMDA receptor binding (IC₅₀ determination). Use cortical membrane homogenates and scintillation counting .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure postsynaptic current modulation (EC₅₀/IC₅₀) .

- Cellular Viability : MTT assay in SH-SY5Y cells to assess neuroprotective effects against glutamate-induced excitotoxicity .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence receptor binding compared to analogs with nitro or methyl groups?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effects : The 2-Cl group increases electrophilicity, enhancing hydrogen bonding with GluN2B subunit (NMDA receptor). Compare to 4-NO₂ (higher potency but reduced selectivity) and 4-CH₃ (lower affinity) using molecular docking (AutoDock Vina) .

- Steric Effects : 2-Cl’s ortho position creates steric hindrance, reducing off-target interactions with GABA receptors. Validate via mutagenesis (e.g., GluN1-L550A mutant) .

Q. What strategies resolve contradictions between in vitro receptor affinity and in vivo neuroactivity data?

- Approaches :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fraction) to identify rapid clearance. Modify with prodrug strategies (e.g., ethyl ester prodrugs) .

- Blood-Brain Barrier (BBB) Penetration : Measure logP (experimental: 1.2; optimal range: 1.5–2.5) and use PAMPA-BBB assay. Introduce lipophilic groups (e.g., methyl ester) to improve permeability .

- Enantiomeric Purity : Verify via chiral HPLC; even 2% (3R)-contaminant can reduce in vivo efficacy by 40% .

Q. How can computational modeling optimize its interactions with non-NMDA targets (e.g., AMPA receptors)?

- Methods :

- Molecular Dynamics (MD) : Simulate binding to GluA2 ligand-binding domain (LBD) using AMBER. Identify key residues (e.g., Arg485) for salt bridge formation .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., 2-Cl → 2-F) to predict affinity changes .

Q. What synthetic challenges arise in scaling up enantioselective synthesis, and how are they mitigated?

- Issues & Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.